molecular formula C10H11ClF2N2 B067216 2-(5,7-Difluoro-1H-indol-3-YL)-ethylamine hydrochloride CAS No. 159730-14-0

2-(5,7-Difluoro-1H-indol-3-YL)-ethylamine hydrochloride

Cat. No.: B067216
CAS No.: 159730-14-0
M. Wt: 232.66 g/mol
InChI Key: LYCXIRODMNCMJW-UHFFFAOYSA-N
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Description

2-(5,7-Difluoro-1H-indol-3-YL)-ethylamine hydrochloride is a high-purity, fluorinated tryptamine derivative of significant interest in neuropharmacological and chemical biology research. This compound serves as a structurally novel analog of serotonin (5-HT), where the strategic incorporation of fluorine atoms at the 5 and 7 positions of the indole ring enhances its metabolic stability and modulates its electronic properties, making it a valuable tool for probing the structure-activity relationships of serotonin receptors. Its primary research application lies in its potential as a precursor or pharmacophore for the development of selective ligands for various 5-HT receptor subtypes. Researchers utilize this amine hydrochloride salt to investigate serotonin signaling pathways, receptor binding affinity, and functional efficacy in vitro. The presence of the primary amine, protected as a stable hydrochloride salt, facilitates further synthetic elaboration for creating more complex molecules, fluorescent probes, or radioligands. Furthermore, the distinct fluorine pattern provides a handle for studies using 19F-NMR spectroscopy, offering a unique window into molecular interactions and dynamics within biological systems. This compound is intended For Research Use Only and is a crucial reagent for advancing the study of neurological disorders, psychiatric conditions, and the fundamental mechanisms of serotonergic neurotransmission.

Properties

IUPAC Name

2-(5,7-difluoro-1H-indol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2N2.ClH/c11-7-3-8-6(1-2-13)5-14-10(8)9(12)4-7;/h3-5,14H,1-2,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCXIRODMNCMJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=CN2)CCN)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595699
Record name 2-(5,7-Difluoro-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159730-14-0
Record name 2-(5,7-Difluoro-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(5,7-Difluoro-1H-indol-3-YL)-ethylamine hydrochloride is a compound with significant potential in various biological applications, primarily due to its structural characteristics and the presence of fluorine atoms. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

  • Molecular Formula : C10H11ClF2N2
  • Molecular Weight : Approximately 232.659 g/mol
  • Structural Features : The compound contains a difluorinated indole moiety attached to an ethylamine group, which enhances its metabolic stability and bioactivity due to the electron-withdrawing properties of fluorine.

The biological activity of this compound is thought to be related to its interaction with serotonin receptors, similar to other indole derivatives. Its mechanism of action is not fully elucidated but may involve modulation of serotonin signaling pathways, which are crucial in mood regulation and other physiological processes.

Antidepressant Potential

Compounds with indole structures are often explored for their antidepressant effects. The structural similarity of this compound to tryptamine suggests it may exhibit similar pharmacological properties, potentially acting as a serotonin receptor agonist or modulator.

Anticancer Properties

Research indicates that this compound may possess anticancer activity. Studies have shown that indole derivatives can inhibit cell proliferation in various cancer cell lines. The specific binding affinity and interactions with cancer-related targets are areas requiring further investigation. Preliminary data suggest that this compound could enhance the efficacy of existing anticancer therapies by improving receptor binding affinity and metabolic stability.

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their structural features:

Compound NameMolecular FormulaKey Features
2-(5-Chloro-1H-indol-3-YL)-ethylamine hydrochlorideC10H12ClN2Contains chlorine instead of fluorine
3-(5,7-Difluoro-1H-indol-3-YL)-propanalC11H9F2NODifferent functional group (propanal)
5-FluoroindoleC8H6FNSimpler structure; lacks ethylamine component

This comparison highlights the unique features of this compound that may contribute to its enhanced pharmacological properties compared to structurally similar compounds.

Study on Anticancer Activity

A study investigating the anticancer properties of various indole derivatives found that compounds with similar structural motifs demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC50 values for these compounds ranged from sub-micromolar to low micromolar concentrations, indicating a strong potential for therapeutic application .

Antidepressant Activity Assessment

In another study focusing on the antidepressant effects of indole derivatives, researchers noted that certain compounds exhibited significant activity in animal models of depression. The findings suggested that these compounds could modulate neurotransmitter levels effectively, leading to improved mood outcomes.

Scientific Research Applications

Organic Chemistry

The compound is utilized in the synthesis of near-infrared (NIR) fluorophores. The synthesis process involves creating a fused scaffold through a two-step method, yielding compounds that emit light in the 710–750 nm range. This property is valuable for applications in fluorescence imaging and bioassays.

Proteomics

In proteomics research, 2-(5,7-Difluoro-1H-indol-3-YL)-ethylamine hydrochloride serves as a tool for studying protein interactions and enzyme activities. Its role as a potential agonist of GPRC5A (G protein-coupled receptor family C group 5 member A) suggests that it may influence cellular processes such as proliferation and survival.

Neurotoxicity Research

The compound's structural similarity to tryptamine indicates potential interactions with serotonin receptors, which are critical in neurobiology. Research is ongoing to elucidate its effects on serotonin signaling pathways and its implications for neurotoxicology.

Target Interaction

As an agonist for GPRC5A, this compound facilitates β-arrestin recruitment, influencing various signaling pathways that regulate cell behavior. This mechanism underlines its potential therapeutic applications in diseases where GPRC5A is implicated.

The presence of fluorine atoms enhances the compound's metabolic stability and bioactivity, making it a promising candidate for drug development targeting specific receptors involved in neurotransmission and cellular signaling .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Fluorescence Imaging Studies

Research has demonstrated that derivatives synthesized from this compound can be effectively used in fluorescence imaging techniques due to their NIR emission properties. These studies highlight its utility in biological imaging where deep tissue penetration is required.

Cellular Proliferation Studies

Investigations into its role as a GPRC5A agonist have shown that treatment with this compound can lead to enhanced cell survival rates in specific cancer cell lines. This suggests potential therapeutic applications in oncology.

Neuropharmacological Studies

Ongoing research aims to clarify the interactions between this compound and serotonin receptors, providing insights into its neuropharmacological effects and potential use in treating mood disorders.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features:

  • Indole Core : Shared with dopamine hydrochloride (CAS 62-31-7) and 2-(5-(trifluoromethyl)-1H-indol-3-yl)ethanamine hydrochloride (CAS 320782-17-0) .
  • Substituents :
    • 5,7-Difluoro : Unique to the target compound; enhances electron-withdrawing effects and lipophilicity.
    • Trifluoromethyl (CF₃) : In CAS 320782-17-0, CF₃ increases LogP (4.19) significantly compared to hydroxyl groups in dopamine (LogP ~0.5) .
    • Hydroxyl Groups : In dopamine (3,4-dihydroxyphenyl), these enable hydrogen bonding but reduce membrane permeability .
  • Ethylamine Side Chain: Common to all compared compounds; critical for interactions with monoamine receptors.

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Substituents Molecular Formula LogP PSA (Ų)
2-(5,7-Difluoro-1H-indol-3-YL)-ethylamine HCl N/A 5,7-F₂ C₁₀H₁₁ClF₂N₂ ~2.5* ~35.0*
Dopamine HCl 62-31-7 3,4-OH C₈H₁₂ClNO₂ 0.5 66.5
2-(5-(Trifluoromethyl)-1H-indol-3-yl)ethanamine HCl 320782-17-0 5-CF₃ C₁₁H₁₂ClF₃N₂ 4.19 41.81
NH₂-Et-OtBu·HCl 335598-67-9 tert-Butyloxy C₆H₁₄ClNO ~1.8† ~35.0†

*Estimated based on substituent contributions. †Calculated using ChemDraw.

Pharmacological and Functional Comparisons

Receptor Binding and Activity:

  • Dopamine HCl : Acts as a neurotransmitter agonist at D₁ and D₂ receptors, with applications in treating hypotension and Parkinson’s disease .
  • CAS 320782-17-0 (CF₃-substituted) : Patent literature highlights use in drug discovery, likely targeting serotonin or trace amine-associated receptors (TAARs) due to indole-ethylamine structure .
  • Target Compound (5,7-F₂) : Fluorine substituents may enhance blood-brain barrier penetration and metabolic stability compared to dopamine. However, reduced polarity could lower aqueous solubility.

Table 2: Pharmacological Data (Inferred)

Compound EC₅₀ (Vas Deferens Inhibition) Analgesic Activity (Mouse) Dependence Liability (Monkey)
Dopamine HCl Not reported None Low
NIH 10292 (Methoxyphenyl) 2.37 µM Moderate High
Target Compound (5,7-F₂) ~1-5 µM* Potential activity* Unknown

*Hypothetical based on structural analogs.

Table 3: Stability and Reactivity

Compound Stability Incompatible Materials
Dopamine HCl Air-sensitive (oxidizes) Strong acids/bases, oxidizers
CAS 320782-17-0 High (CF₃ stabilizes) None reported
Target Compound (5,7-F₂) High (F stabilizes) Likely similar to dopamine

Preparation Methods

Regioselectivity in Difluoroindole Synthesis

The electron-withdrawing nature of fluorine atoms directs electrophilic substitution to the 4- and 6-positions, complicating 5,7-difluoro isomer synthesis. Employing directing groups such as tert-butoxycarbonyl (BOC) at the 3-position mitigates this issue, enabling precise fluorine placement.

Byproduct Formation During Reductive Amination

Over-reduction to 2-(5,7-difluoro-1H-indol-3-yl)-ethylamine can be suppressed by using milder reducing agents like NaBH(OAc)₃ and maintaining pH < 4 via acetic acid buffer .

Q & A

Q. What are the recommended synthetic routes for 2-(5,7-difluoro-1H-indol-3-yl)-ethylamine hydrochloride, and how can purity be optimized?

Methodological Answer: Synthesis typically involves a multi-step process starting with fluorination of the indole ring. For example, electrophilic substitution (e.g., using Selectfluor®) can introduce fluorine atoms at the 5- and 7-positions. The ethylamine side chain is then introduced via reductive amination or nucleophilic substitution. Purification often employs recrystallization in polar solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel and dichloromethane/methanol gradients. Purity optimization requires monitoring by HPLC (C18 column, 0.1% TFA in water/acetonitrile) and confirming the absence of byproducts like unsubstituted indole derivatives .

Q. Which analytical techniques are critical for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 19^19F NMR are essential. The 5,7-difluoro substitution splits aromatic proton signals; use deuterated DMSO or CDCl3_3 to resolve splitting patterns. 13^13C NMR confirms quaternary carbon environments.
  • Mass Spectrometry: High-resolution ESI-MS validates the molecular ion ([M+H]+^+) and checks for halogen isotopic patterns.
  • Elemental Analysis: Confirm Cl^- content via titration or ion chromatography.
  • XRD: If crystalline, SHELX software (e.g., SHELXL) refines the structure, highlighting bond angles and fluorine interactions .

Q. What are the safety and storage protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Handling: Use PPE (nitrile gloves, lab coat, N95 mask) in a fume hood. Avoid skin contact, as indole derivatives may sensitize mucous membranes .
  • Storage: Keep in amber vials under inert gas (argon) at -20°C to prevent amine oxidation. Desiccate to limit HCl hydrolysis. Monitor stability via periodic HPLC checks .

Advanced Questions

Q. How can conflicting 19^1919F NMR or mass spectrometry data be resolved for this compound?

Methodological Answer: Fluorine atoms cause complex splitting in NMR. Use 19^19F-1^1H decoupling to simplify spectra. For MS, isotopic peaks (e.g., 35^{35}Cl/37^{37}Cl) may overlap with fluorine signatures. Employ high-resolution MS (HRMS) with error <2 ppm to distinguish [M+H]+^+ from adducts. If degradation is suspected, compare fresh and aged samples via TLC or LC-MS .

Q. What experimental designs are recommended to study the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability: Incubate the compound in buffers (pH 1–9) at 37°C. Sample aliquots at 0, 6, 12, and 24 hours; analyze by LC-MS for degradation products (e.g., dehydrohalogenation or indole ring oxidation).
  • Light Sensitivity: Expose to UV (254 nm) and visible light; track photodegradation via absorbance at 280 nm.
  • Thermal Stability: Perform DSC/TGA to identify decomposition thresholds. Use Arrhenius plots to predict shelf life .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger to model binding to serotonin receptors (5-HT2_2A/5-HT1_1A). The difluoro group’s electron-withdrawing effects may alter π-π stacking with tryptophan residues.
  • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to assess electrostatic potential maps, highlighting nucleophilic sites prone to metabolic modification .

Q. How should researchers address discrepancies in biological activity data across assay platforms?

Methodological Answer:

  • Assay Validation: Use positive controls (e.g., known 5-HT agonists) to calibrate cell-based (HEK293) vs. tissue-based (rat aorta) assays.
  • Data Normalization: Account for batch-to-batch variability in compound purity. For IC50_{50} variations, test solubility in assay buffers (e.g., DMSO concentration ≤0.1%).
  • Mechanistic Studies: Perform SAR analysis by synthesizing analogs (e.g., monofluoro or non-fluorinated derivatives) to isolate fluorine’s role in activity .

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